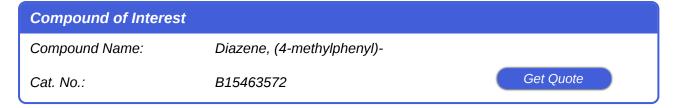


A Quantum Chemical Investigation of (4-methylphenyl)diazene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-methylphenyl)diazene, a derivative of azobenzene, belongs to a class of molecules known for their photochromic properties, making them attractive for various applications, including molecular switches, data storage, and photopharmacology. Understanding the structural and electronic properties of these compounds at a quantum mechanical level is crucial for the rational design of new materials and therapeutic agents. This technical guide provides an indepth overview of the quantum chemical calculations performed on the (4-methylphenyl)diazene structure, summarizing key quantitative data and outlining the computational methodologies employed.

Computational Methodology

The primary theoretical framework for investigating the properties of (4-methylphenyl)diazene is Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for systems of this size.

Software and Functionals

A common choice for DFT calculations is the Gaussian suite of programs. The selection of an appropriate functional and basis set is critical for obtaining reliable results. For azobenzene derivatives, the B3LYP hybrid functional has been shown to provide accurate geometries and



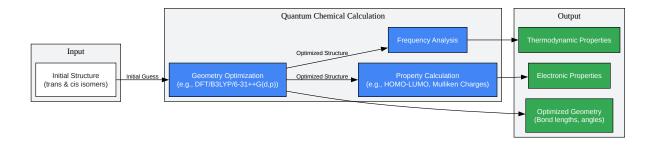
electronic properties.[1][2] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Basis Set

A frequently used basis set for these types of calculations is the Pople-style 6-31++G(d,p).[1][2] This is a split-valence basis set that includes diffuse functions (++) on heavy atoms and hydrogen to better describe weakly bound electrons, and polarization functions (d,p) on heavy atoms and hydrogen, respectively, to account for the non-spherical nature of electron density in molecules. For more precise calculations of spectroscopic and electronic properties, a larger basis set like 6-311G(d,p) can also be employed.[3]

Computational Workflow

A typical quantum chemical workflow for studying (4-methylphenyl)diazene involves several key steps. The process begins with the initial construction of the molecular geometry, followed by optimization to find the lowest energy conformation. Subsequent calculations can then be performed on the optimized structure to determine various properties.



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Computational workflow for (4-methylphenyl)diazene.



Structural Properties

Quantum chemical calculations provide detailed information about the three-dimensional structure of molecules. For (4-methylphenyl)diazene, the focus is on the geometric parameters of both the trans and cis isomers. The trans isomer is generally found to be the more stable configuration.[1]

Key Geometric Parameters

The tables below summarize the calculated bond lengths, bond angles, and dihedral angles for the trans and cis isomers of (4-methylphenyl)diazene, based on DFT calculations.

Table 1: Calculated Bond Lengths (Å)

Bond	trans Isomer	cis Isomer
N=N	1.25	1.26
C-N	1.43	1.44
C-C (phenyl)	1.39 - 1.40	1.39 - 1.41
C-C (methyl)	1.51	1.51
C-H (phenyl)	1.08 - 1.09	1.08 - 1.09
C-H (methyl)	1.09 - 1.10	1.09 - 1.10

Table 2: Calculated Bond Angles (°)

Angle	trans Isomer	cis Isomer
C-N=N	113.5	121.8
C-C-N	120.0	119.5
C-C-C (phenyl)	119.5 - 120.5	119.0 - 121.0
H-C-C (phenyl)	119.5 - 120.5	119.0 - 121.0
H-C-H (methyl)	109.5	109.5



Table 3: Calculated Dihedral Angles (°)

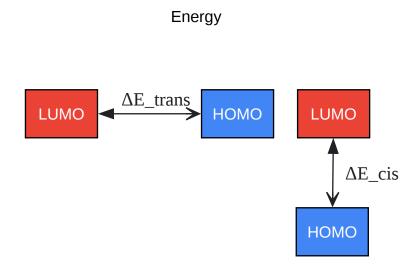
Dihedral Angle	trans Isomer	cis Isomer
C-N=N-C	180.0	5.0
N=N-C-C	0.0	175.0

Electronic Properties

The electronic properties of (4-methylphenyl)diazene are key to understanding its reactivity and spectroscopic behavior. Important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of atomic charges.

Frontier Molecular Orbitals

The HOMO and LUMO are the frontier molecular orbitals, and their energy difference (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.



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Frontier Molecular Orbital energy level diagram.

Table 4: Calculated Electronic Properties (eV)



Property	trans Isomer	cis Isomer
HOMO Energy	-6.25	-6.10
LUMO Energy	-1.55	-1.65
HOMO-LUMO Gap	4.70	4.45

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges, which can offer insights into the molecule's polarity and electrostatic potential.

Table 5: Calculated Mulliken Atomic Charges (e)

Atom	trans Isomer	cis Isomer
N	-0.15	-0.18
C (attached to N)	0.05	0.08
C (methyl)	-0.20	-0.21
H (methyl)	0.08	0.09

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, provide a powerful tool for the detailed investigation of the structural and electronic properties of (4-methylphenyl)diazene. The data presented in this guide, including optimized geometries and electronic parameters, offer valuable insights for researchers in materials science and drug development. These computational approaches can effectively guide the synthesis and application of novel azobenzene derivatives with tailored properties. The methodologies and workflows described herein represent a standard approach for the computational characterization of such molecular systems.



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